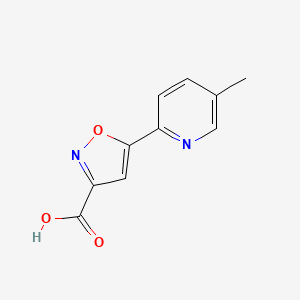

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid

Beschreibung

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is an isoxazole derivative featuring a pyridyl substituent at the 5-position of the isoxazole ring and a carboxylic acid group at the 3-position.

Eigenschaften

Molekularformel |

C10H8N2O3 |

|---|---|

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-6-2-3-7(11-5-6)9-4-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |

InChI-Schlüssel |

XXAHNJQSOKNGNM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=C1)C2=CC(=NO2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available . For example, the reaction of α,β-acetylenic oximes with AuCl3 under moderate conditions can yield substituted isoxazoles .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves scalable and eco-friendly methods. Microwave-assisted synthesis and catalyst-free reactions are gaining popularity due to their efficiency and reduced environmental impact . For instance, the use of microwave irradiation in dry DMF at 120°C for 1 hour has been reported to produce high yields of isoxazole compounds .

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization

The carboxylic acid group at the 3-position undergoes standard acid-catalyzed and coupling reactions:

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

-

Reagents : Methanol (H<sub>2</sub>SO<sub>4</sub> catalysis) or coupling agents like HBTU/DIPEA in DMF .

-

Product : Methyl 5-(5-methyl-2-pyridyl)isoxazole-3-carboxylate (ester derivative).

-

Yield : Up to 81% under optimized microwave-assisted conditions .

Amide Formation

Coupling with amines produces amides:

-

Reagents : HBTU (coupling agent), DIPEA (base), DMF (solvent) .

-

Example : Reaction with 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide forms hydrazide derivatives with immunosuppressive activity .

Isoxazole Ring Reactivity

The isoxazole ring participates in cycloaddition and ring-opening reactions:

[3+2] Cycloaddition

-

Reagents : Aldehydes and N-hydroxymidoyl chlorides in the presence of triethylamine .

-

Product : 3,4,5-Trisubstituted dihydroisoxazoles, which oxidize to fully aromatic isoxazoles .

Reductive Ring-Opening

-

Reagents : Mo(CO)<sub>6</sub>/H<sub>2</sub>O/MeCN at 60–70°C .

-

Product : Enamine intermediates that cyclize to form 4-oxo-1,4-dihydropyridine derivatives .

Pyridyl Substitution Reactions

The 5-methyl-2-pyridyl group undergoes electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the pyridine’s meta position.

-

Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> adds bromine to the pyridine ring .

Coordination Chemistry

The pyridyl nitrogen acts as a ligand for metal complexes:

-

Example : Coordination with Cu(II) or Fe(III) ions enhances catalytic activity in oxidation reactions .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related isoxazoles:

Reaction Optimization Strategies

-

Microwave Irradiation : Reduces esterification reaction time from 24 hours to 30 minutes with comparable yields .

-

Continuous Flow Reactors : Improve safety and scalability for large-scale syntheses involving hazardous reagents .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound with an isoxazole ring fused to a pyridine moiety. It has a molecular weight of approximately 204.19 g/mol and a molecular formula of . The compound's structure includes a carboxylic acid functional group at the 3-position of the isoxazole ring and a 5-methyl-2-pyridyl substituent. The reactivity of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid primarily involves its carboxylic acid functionality, undergoing reactions such as esterification, amidation, and salt formation. These reactions are crucial for synthesizing derivatives with enhanced biological activity or modified physical properties.

Potential Applications

Research indicates that compounds containing isoxazole and pyridine rings often exhibit significant biological activities. Some potential applications of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid include:

- Neuroprotective effects Some studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter.

- Inhibiting enzymes It has been studied for its potential to inhibit enzymes involved in metabolic processes.

- Pharmaceutical development It can be used as a lead compound for developing new drugs targeting metabolic disorders and cancer.

Interaction studies involving 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid focus on its binding affinity and activity with biological targets such as enzymes and receptors. These studies are essential for understanding its mechanism of action and therapeutic potential. For instance, research may explore how this compound interacts with neurotransmitter receptors or enzymes involved in inflammatory pathways.

Related Isoxazole Compounds

Wirkmechanismus

The mechanism of action of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular pathways depend on the specific structure and functional groups of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Methods: Most derivatives are synthesized via cycloaddition-condensation reactions (e.g., NaOH-catalyzed in water/chloroform) or ester hydrolysis .

- Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 11h in ) or carboxy groups increase acidity and may enhance binding to enzymatic targets .

- Aromatic/Heteroaromatic Groups : Pyridyl (in the target compound) and thiazolyl () can participate in hydrogen bonding, improving solubility and bioactivity compared to hydrophobic substituents like tert-butyl ().

Reactivity and Functionalization

- Hydrogenation Behavior: Benzoyloxymethyl-substituted isoxazoles undergo deoxygenation under Pd/C and H$_2$, forming enaminone derivatives via a domino reaction . Methylthiazolyl or chlorophenyl substituents () are less likely to undergo hydrogenolysis, preserving the isoxazole ring under mild conditions.

Ester Hydrolysis :

Physical and Spectral Properties

NMR and HRMS :

- 5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylic acid () shows distinct $^{1}$H NMR signals at δ 8.28 (s, 1H) and 7.08 (s, 1H), attributed to the thiazole and isoxazole protons. Pyridyl protons in the target compound would likely resonate downfield (δ 7.5–8.5) due to aromatic deshielding.

- HRMS data for most derivatives confirm molecular ions within 0.1–0.2 m/z accuracy .

Solubility and Stability :

- Carboxylic acid derivatives (e.g., 11d–11h) are polar and soluble in DMSO or aqueous bases. The pyridyl group may enhance water solubility compared to phenyl analogs.

- Salts (e.g., mesylate, hydrochloride) of isoxazole derivatives exhibit improved crystallinity and hygroscopicity profiles .

Biologische Aktivität

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, primarily arising from its unique isoxazole and pyridine ring structures. This article explores its biological activities, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C10H8N2O3

- Molecular Weight : Approximately 204.19 g/mol

- Functional Groups : Isoxazole ring, carboxylic acid group, and a pyridine moiety.

The compound's structure allows it to engage in various chemical reactions, particularly involving its carboxylic acid functionality, which can lead to the formation of derivatives with enhanced biological activity.

Biological Activities

Research indicates that 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid exhibits several significant biological activities:

-

Enzyme Inhibition :

- The compound has been identified as an inhibitor of enzymes involved in metabolic processes. For example, it shows competitive inhibition against O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis, with an IC50 value indicating effective inhibition at micromolar concentrations .

-

Anti-inflammatory Properties :

- Preliminary studies suggest potential anti-inflammatory effects, although further research is required to elucidate these mechanisms fully. The interaction of the compound with inflammatory pathways may involve modulation of cytokine production .

- Anticancer Potential :

-

Neuroprotective Effects :

- There is emerging evidence supporting the neuroprotective potential of this compound, which could be beneficial in treating neurodegenerative diseases .

The biological activity of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid is largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound can bind to various enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking.

- Competitive Inhibition : As noted in enzyme studies, the compound acts as a competitive inhibitor, mimicking natural substrates and thereby disrupting normal enzymatic functions .

Case Studies and Experimental Data

Several studies have investigated the biological activity of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid:

Applications

The compound's diverse biological activities suggest multiple applications across different fields:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting metabolic disorders and cancer.

- Agricultural Chemistry : Investigating its use as a pesticide or herbicide due to its biological activity against pests .

- Material Science : Utilized in synthesizing more complex molecules for specialty chemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A common strategy involves condensation-cyclization reactions. For example, chalcone intermediates derived from substituted benzaldehydes can react with diethyl oxalate to form 2,4-diketoesters, which are then cyclized with hydroxylamine hydrochloride under buffered acidic conditions (pH 4, acetic acid/sodium acetate). This ensures nucleophilic attack at the most electrophilic carbon, favoring isoxazole ring formation . Regioselectivity is enhanced by the electron-withdrawing ethoxycarbonyl group, directing hydroxylamine to the desired position. Yield optimization requires precise control of temperature, solvent (e.g., refluxing acetic acid), and stoichiometry .

Q. How can spectroscopic and computational methods characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the pyridyl and isoxazole ring connectivity. For example, deshielded protons on the pyridyl ring (δ 8.5–9.0 ppm) and isoxazole C-3 carboxylic acid (δ 165–170 ppm in C) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Computational Analysis : Density Functional Theory (DFT) calculates bond angles, electrostatic potential maps, and HOMO-LUMO gaps to predict reactivity .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in vitro?

- Methodological Answer :

- Solubility : Poor aqueous solubility (common for aromatic heterocycles) necessitates polar aprotic solvents (DMF, DMSO) or buffered solutions at pH > 5 (carboxylic acid deprotonation) .

- Stability : Hygroscopicity requires storage under inert gas (argon) at –20°C. Thermal stability can be assessed via TGA/DSC to avoid decomposition during reactions .

Advanced Research Questions

Q. How do substituents on the pyridyl and isoxazole rings modulate biological activity, and what SAR (Structure-Activity Relationship) trends exist?

- Methodological Answer :

- Pyridyl Modifications : Methyl groups at the 5-position (as in the target compound) enhance lipophilicity and membrane permeability, which can be quantified via logP assays. Electron-donating groups may reduce metabolic oxidation .

- Isoxazole Modifications : Carboxylic acid at C-3 improves water solubility but may reduce CNS penetration. Esterification (e.g., ethyl ester) increases bioavailability but requires hydrolysis for activation .

- Biological Testing : In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (e.g., AutoDock Vina) can link structural features to activity .

Q. How can polymorphic forms or salt derivatives impact formulation and pharmacokinetics?

- Methodological Answer :

- Polymorph Screening : Use solvent recrystallization (e.g., DMF/acetic acid mixtures) or slurry conversion to identify stable forms. PXRD and DSC differentiate polymorphs .

- Salt Formation : Mesylate or hydrochloride salts improve solubility and stability. For example, mesylate salts of structurally related isoxazoles exhibit enhanced dissolution rates in preclinical studies .

- In Vivo Correlation : Pharmacokinetic studies in rodent models compare AUC and C for free acid vs. salt forms .

Q. What strategies resolve contradictions in biological data (e.g., divergent IC values across studies)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) and replicate experiments across labs.

- Impurity Analysis : HPLC-UV/HRMS quantifies synthetic byproducts (e.g., regioisomers) that may interfere with activity .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 5-(4-fluorophenyl)isoxazole-3-carboxylic acid) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.